molecular formula C13H14BrN5O4 B10949838 (4-bromo-5-nitro-1H-pyrazol-3-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

(4-bromo-5-nitro-1H-pyrazol-3-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10949838
M. Wt: 384.19 g/mol
InChI Key: KXDPLTJFSDSAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, and a piperazine ring attached to a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions The piperazine ring is then synthesized separately and attached to the pyrazole ring via a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine ring may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects. The furan moiety can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: Similar structure with a thiophene ring instead of a furan ring.

    (4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

(4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H14BrN5O4

Molecular Weight

384.19 g/mol

IUPAC Name

(4-bromo-5-nitro-1H-pyrazol-3-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C13H14BrN5O4/c14-10-11(15-16-12(10)19(21)22)13(20)18-5-3-17(4-6-18)8-9-2-1-7-23-9/h1-2,7H,3-6,8H2,(H,15,16)

InChI Key

KXDPLTJFSDSAQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=NNC(=C3Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.